molecular formula C14H11ClN4O B12122685 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide

Katalognummer: B12122685
Molekulargewicht: 286.71 g/mol
InChI-Schlüssel: TWKFCYVQTHRIDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring and a chlorophenyl group attached to an acetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide typically involves the reaction of 1H-1,2,3-benzotriazole with 2-chlorophenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways The benzotriazole ring and chlorophenyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzotriazole derivatives and chlorophenylacetamide derivatives. Examples include:

  • 2-(1H-1,2,3-benzotriazol-1-yl)acetamide
  • N-(2-chlorophenyl)acetamide
  • 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide is unique due to the specific combination of the benzotriazole ring and the 2-chlorophenyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C14H11ClN4O

Molekulargewicht

286.71 g/mol

IUPAC-Name

2-(benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C14H11ClN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20)

InChI-Schlüssel

TWKFCYVQTHRIDP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.